4-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine is a chemical compound that integrates a piperidine ring with a pyrazole moiety. It is of interest in various fields of research, particularly in medicinal chemistry due to its potential biological activities. The compound can be classified as a heterocyclic organic compound featuring both nitrogen-containing rings, which are known for their diverse pharmacological properties.
The compound is cataloged under the Chemical Abstracts Service (CAS) number 503148-84-3 and is available from various chemical suppliers such as Sigma-Aldrich and Enamine . It falls into the category of pyrazole derivatives, which are often explored for their applications in drug development and material science.
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine typically involves several steps. One common method includes the nucleophilic substitution reaction where a suitable piperidine derivative reacts with a pyrazole precursor.
Technical Details:
The molecular structure of 4-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine consists of a six-membered piperidine ring attached to a pyrazole group at the fourth position. The pyrazole ring features two methyl groups at the 3 and 5 positions.
4-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine can undergo various chemical reactions typical of nitrogen-containing heterocycles. These include:
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine is primarily related to its interaction with biological targets such as enzymes or receptors. The presence of both nitrogen atoms allows for hydrogen bonding and coordination interactions, enhancing its binding affinity to target sites.
Research indicates that compounds containing pyrazole rings often exhibit significant biological activities including anti-inflammatory and anticancer properties due to their ability to modulate signaling pathways within cells.
Relevant data from studies indicate that these properties can vary based on the specific synthesis route used .
4-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine has several scientific applications:
Nucleophilic substitution remains the most direct and widely employed method for constructing the C-N bond between the piperidine and pyrazole rings in 4-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine. This approach leverages the electron-deficient character of the pyrazole ring (particularly at N1) and the nucleophilicity of the piperidine nitrogen. A highly efficient protocol involves reacting 3,5-dimethyl-1H-pyrazole with 4-halopiperidines (e.g., 4-chloropiperidine hydrochloride) under basic conditions. Optimization studies reveal that polar aprotic solvents like dimethyl sulfoxide (DMSO) combined with strong bases (e.g., KOH or K₂CO₃) significantly enhance reaction rates and yields. For instance, El Hajji et al. demonstrated that using KOH/DMSO as a superbase system at 80°C for 24 hours achieves hybridization yields exceeding 82% [2]. Alternatively, toluene reflux with stoichiometric bases like triethylamine provides a lower-yielding (65–70%) but industrially scalable approach, avoiding high-boiling solvents [4]. The reaction specificity stems from the steric and electronic profile of 3,5-dimethylpyrazole, where methylation at C3/C5 prevents N2 alkylation and directs regioselectivity solely to N1.
Table 1: Nucleophilic Substitution Conditions for Piperidine-Pyrazole Coupling
Piperidine Precursor | Base/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
---|---|---|---|---|---|
4-Chloropiperidine·HCl | KOH/DMSO | 80 | 24 | 82 | [2] |
4-Bromopiperidine | Et₃N/Toluene | 110 | 12 | 65 | [4] |
4-Mesyloxypiperidine | K₂CO₃/Acetonitrile | 82 | 8 | 75 | [4] |
Multi-component reactions (MCRs) offer convergent routes to densely functionalized piperidine-pyrazole hybrids in a single operational step, minimizing purification needs and maximizing atom economy. A prominent strategy involves in situ generation of 3,5-dimethylpyrazole derivatives followed by coupling with piperidine scaffolds. For example, the condensation of hydrazine hydrate, pentane-2,4-dione, and 4-formylpiperidine in refluxing toluene yields 4-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine derivatives functionalized at the piperidine C4 position. Reaction optimization studies indicate that toluene is superior to ethanol or water for this transformation, providing crystalline products in ~90% yield after 1 hour [8] [4]. MCRs also enable access to symmetric bipyrazole-piperidine architectures. The one-pot assembly of two equivalents of pentane-2,4-dione with hydrazine and 4,4'-bipiperidine affords 3,3',5,5'-tetramethyl-4,4'-bipyrazolyl-bipiperidine (CAS 4054-67-5) with a molecular weight of 190.245 g/mol and a melting point of 298–299°C [8]. This method exemplifies the efficiency of MCRs for complex hybrid structures.
Table 2: Multi-Component Reactions for Complex Hybrid Synthesis
Reactants | Solvent | Key Product | Yield (%) | Characteristics |
---|---|---|---|---|
Pentane-2,4-dione + NH₂NH₂ + 4-Piperidone | Toluene | 4-(3,5-Dimethylpyrazol-1-yl)piperidin-4-ol | 90 | Hydroxylated C4 derivative |
2 × Pentane-2,4-dione + NH₂NH₂ + 4,4'-Bipiperidine | Ethanol | 3,3',5,5'-Tetramethyl-4,4'-bipyrazolyl-bipiperidine | 61 | MW 190.245 g/mol, MP 298–299°C |
Regioselective pyrazole synthesis is critical for avoiding isomeric contaminants in the piperidine conjugation step. Transition-metal catalysis enables precise control over ring formation and substitution patterns. Ruthenium-catalyzed acceptorless dehydrogenative coupling represents a state-of-the-art approach: Ru₃(CO)₁₂ with NHC-diphosphine ligands catalyzes the reaction of 1,3-diols with arylhydrazines to form 3,5-disubstituted pyrazoles, which are subsequently N-alkylated with piperidine derivatives. This method achieves >95% regioselectivity for the 1,4-disubstituted isomer, crucial for conjugating with piperidine at N1 without competing N2 coordination [3] [8]. Copper catalysis also plays a role; CuI/L-(-)-quebrachitol systems enable N-arylation of pre-formed pyrazoles with halogenated piperidines under mild conditions (KO* t*Bu, 60°C), though this is less atom-economical than direct MCRs. NMR studies (e.g., NOESY correlations at δ 3.35/6.63 ppm) confirm the absence of N2-alkylated byproducts in catalytically synthesized intermediates [5] [8].
The tertiary amine within the piperidine ring of 4-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine facilitates extensive post-synthetic modifications to enhance solubility or enable conjugation. Salt formation is the most straightforward derivatization: treatment with mineral acids (HCl, H₂SO₄) or organic acids (p-toluenesulfonic acid) in ethanol/water mixtures yields crystalline salts (e.g., hydrochlorides, tosylates) with improved aqueous stability. X-ray crystallography of such salts reveals ionic packing stabilized by N⁺-H···O⁻ hydrogen bonds, often incorporating hydrate water molecules (e.g., O-H···O interactions at 2.56 Å) [4]. For advanced applications, the piperidine nitrogen undergoes alkylation or acylation. Acylation with arylpropanoyl chlorides (e.g., 3-(4-bromophenyl)propanoyl chloride) in dichloromethane using N,N-diisopropylethylamine (DIPEA) as a base generates amide derivatives such as 1-[3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanoyl]-4-phenylpiperidine-4-carbonitrile (CAS 2034265-16-0, MW 412.537 g/mol) [7]. This retains the pyrazole pharmacophore while introducing structural diversity at the piperidine N-atom. Tosylation of the hydroxyl group in 4-hydroxy derivatives, as reported for oxazoline intermediates, further enables nucleophilic displacement for synthesizing ether-linked bioconjugates [2].
Table 3: Post-Synthetic Modification Strategies
Reaction Type | Reagents/Conditions | Product Class | Application Purpose |
---|---|---|---|
Salt Formation | HCl (g) in EtOAc, 0°C | Hydrochloride salt | Enhanced crystallinity |
Acylation | Aroyl chloride/DIPEA/CH₂Cl₂, RT | Amide derivatives (e.g., EVT-2960516) | Pharmacophore diversification |
O-Tosylation | TsCl/pyridine, 0°C → RT | Tosylate esters | Leaving group for nucleophiles |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8